molecular formula C20H21NO3 B6525271 N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 929513-33-7

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6525271
CAS RN: 929513-33-7
M. Wt: 323.4 g/mol
InChI Key: IOTNBNFLAPVCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, amitraz and its metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants .

Scientific Research Applications

Organic Synthesis and Polymer Chemistry

N-(2,4-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It serves as a building block for the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET). Researchers explore its role in creating novel materials with tailored properties.

Neurotoxicity Studies

Amitraz, the parent compound of N-(2,4-dimethylphenyl)formamide, is widely used as an acaricide to control the Varroa destructor parasite in honeybees. However, concerns arise regarding its impact on honeybee health and hive products. Amitraz and its metabolites, including N-(2,4-dimethylphenyl)formamide, exhibit potent neurotoxicity . Researchers investigate their effects on neuronal cells, receptor interactions, and potential blood-brain barrier penetration.

In Silico Toxicology Assessments

In silico methods play a crucial role in predicting toxicity. Researchers employ computational tools to assess the safety profile of N-(2,4-dimethylphenyl)formamide. These analyses include predicting its ability to cross the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems. Additionally, target receptors, such as G protein-coupled receptors, are explored .

Mechanism of Action

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . Additionally, it inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation, which can result in paralysis and death in insects .

Biochemical Pathways

The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of certain neurotransmitters, further enhancing this overexcitation . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and blood flow .

Pharmacokinetics

The pharmacokinetics of Amitraz involve its metabolic degradation into several products, including N,N’-bisdimethylphenylformamidine , N’-(2,4-dimethylphenyl)-N-methylformamidine (DMPF) , 2,4-dimethylformamidine (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites persist for a long time, even after Amitraz has decomposed .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, its solubility in water is low, which can affect its distribution in the environment . Furthermore, its volatility and potential for particle-bound transport suggest that it could be subject to long-range atmospheric transport .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. While the safety data for “N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide” is not available, safety data sheets for similar compounds suggest that exposure can occur through inhalation or dermal contact, and that protective measures should be taken .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTNBNFLAPVCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.